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An In-Depth Technical Guide to the Spectroscopic Data of 2,5-Dibromo-[1][2][3]triazolo[1,5-
a]pyridine

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the expected spectroscopic data for 2,5-Dibromo-[1]
[2][3]triazolo[1,5-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and
materials science. Given the limited availability of direct experimental spectra for this specific
molecule in public databases, this document synthesizes predicted data with expert
interpretation based on the known spectroscopic behavior of analogous structures. This
approach aims to provide researchers, scientists, and drug development professionals with a
robust framework for the identification and characterization of this compound.

Introduction to 2,5-Dibromo-[1][2][3]triazolo[1,5-
a]pyridine

2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine belongs to the fused heterocyclic family of
triazolopyridines, which are recognized for their diverse biological activities and applications in
materials science. The strategic placement of two bromine atoms on the pyridine and triazole
rings, respectively, offers versatile handles for further chemical modifications, making it a
valuable building block in synthetic chemistry.
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Molecular Structure and Properties:

Molecular Formula: CeHsBr2Ns[4][5]

Molecular Weight: 276.92 g/mol

INChl: INChl=1S/C6H3Br2N3/c7-4-2-1-3-5-9-6(8)10-11(4)5/h1-3H[5]

SMILES: C1=CC2=NC(=NN2C(=C1)Br)Br{5]

The core structure consists of a pyridine ring fused with a 1,2,4-triazole ring. The bromine
substituents are located at position 2 (triazole ring) and position 5 (pyridine ring).

Figure 1: Molecular Structure of 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic
molecules. While experimental NMR data for 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine is not
readily available, we can predict the *H and 3C NMR spectra based on established chemical
shift principles and data from analogous pyridine and triazole derivatives.

Predicted *H NMR Spectrum

The *H NMR spectrum is expected to show signals corresponding to the three aromatic protons
on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing effects of
the nitrogen atoms and the bromine substituent.

Table 1: Predicted *H NMR Data for 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine

S Predicted Chemical Predicted Predicted Coupling
Shift (6, ppm) Multiplicity Constant (J, Hz)

H-6 8.6-8.8 d 20-25

H-7 7.3-75 dd 9.0-95,05-1.0

H-8 7.8-8.0 dd 9.0-95,20-25
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» H-6: This proton is ortho to a nitrogen atom and a bromine atom, leading to a significant
downfield shift. It is expected to appear as a doublet due to coupling with H-8.

e H-7: This proton is expected to be the most upfield of the aromatic protons. It will likely
appear as a doublet of doublets due to coupling with H-8 and a smaller long-range coupling
with H-6.

e H-8: This proton will be a doublet of doublets due to coupling with H-7 and H-6.

Predicted *C NMR Spectrum

The 13C NMR spectrum will provide information about the carbon framework of the molecule.
The chemical shifts are influenced by the electronegativity of the attached atoms and the
aromatic system.

Table 2: Predicted 13C NMR Data for 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine

Carbon Predicted Chemical Shift (6, ppm)
C-2 145 - 150
C-5 115- 120
C-6 130 - 135
C-7 118 - 123
C-8 125 - 130
C-8a 148 - 153

e C-2 and C-5: These carbons are directly attached to bromine atoms, and their chemical
shifts will be significantly influenced by the halogen's electronegativity and heavy atom effect.

e C-8a: This carbon is at the fusion of the two rings and adjacent to two nitrogen atoms,
resulting in a downfield chemical shift.

e C-6, C-7, C-8: These carbons of the pyridine ring will have chemical shifts typical for a
substituted pyridine system.
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. The predicted mass spectral data for 2,5-Dibromo-[1][2][3]triazolo[1,5-
a]pyridine is available from PubChem.[5]

Predicted Mass Spectrometry Data:
e [M+H]*: m/z 275.87668

e [M+Na]*: m/z 297.85862

e [M-H]": m/z 273.86212

The presence of two bromine atoms will result in a characteristic isotopic pattern in the mass
spectrum. The natural abundance of bromine isotopes is nearly 1:1 (7°Br and 8Br). Therefore,
the molecular ion region will show a characteristic M, M+2, and M+4 pattern with relative

intensities of approximately 1:2:1.
Proposed Fragmentation Pathway:

A plausible fragmentation pathway under electron ionization (El) would involve the initial loss of
a bromine atom, followed by the elimination of N2 or HCN from the triazole ring.

[CeH3BrNs]* - N2 [CeH3Br*
/Br" m/z 195, 197 m/z 154, 156

[CeH3Brz2Ns]* N
- N2
m/z 274, 276, 278 [CsH3Br2]*
m/z 248, 250, 252

Click to download full resolution via product page
Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

For researchers aiming to acquire experimental data, the following standard protocols are

recommended.
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NMR Spectroscopy Protocol

Sample Preparation: Dissolve approximately 5-10 mg of 2,5-Dibromo-[1][2][3]triazolo[1,5-
a]pyridine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDClz, DMSO-ds).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
'H NMR Acquisition:
o Acquire a standard one-dimensional *H spectrum.

o Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2
seconds.

13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024
or more) may be necessary due to the lower natural abundance of 13C, relaxation delay of
2-5 seconds.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). This includes Fourier transformation, phase correction, baseline correction, and
referencing to the residual solvent peak.

Mass Spectrometry Protocol

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable
solvent (e.g., methanol, acetonitrile).

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source
(e.g., Electrospray lonization - ESI, or Electron lonization - El).

Data Acquisition:

o ESI-MS: Infuse the sample solution into the ESI source. Acquire data in both positive and
negative ion modes over a relevant m/z range (e.g., 100-500).
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o EI-MS: Introduce the sample via a direct insertion probe or through a gas chromatograph.
Acquire data over a similar m/z range.

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
characteristic fragment ions. Compare the observed isotopic pattern with the theoretical
pattern for a dibrominated compound.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine. By combining theoretical predictions with
insights from analogous structures, this document serves as a valuable resource for the
identification and characterization of this important heterocyclic compound in a research and
development setting. The provided protocols offer a starting point for obtaining high-quality
experimental data to confirm these predictions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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